molecular formula C12H9ClN2O B12905667 2-(5-Chloropyrimidin-2-yl)-1-phenylethanone CAS No. 112336-12-6

2-(5-Chloropyrimidin-2-yl)-1-phenylethanone

Cat. No.: B12905667
CAS No.: 112336-12-6
M. Wt: 232.66 g/mol
InChI Key: VJIBTSUIFDRLCI-UHFFFAOYSA-N
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Description

2-(5-Chloropyrimidin-2-yl)-1-phenylethanone is a chemical compound that belongs to the class of pyrimidine derivatives. Pyrimidine derivatives are known for their wide range of pharmacological activities and are commonly used in medicinal chemistry. This compound features a pyrimidine ring substituted with a chlorine atom at the 5-position and a phenylethanone group at the 2-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Chloropyrimidin-2-yl)-1-phenylethanone typically involves the following steps:

    Chlorination of Pyrimidine: The starting material, pyrimidine, is chlorinated at the 5-position using reagents such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2).

    Formation of Phenylethanone Derivative: The chlorinated pyrimidine is then reacted with phenylethanone under basic conditions, often using a base like sodium hydride (NaH) or potassium carbonate (K2CO3) in a suitable solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(5-Chloropyrimidin-2-yl)-1-phenylethanone undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom at the 5-position can be substituted with different nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The phenylethanone group can undergo oxidation to form carboxylic acids or reduction to form alcohols.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium methoxide (NaOMe) or potassium thiolate (KSR) in solvents like methanol or ethanol.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in solvents like ethanol or ether.

Major Products

    Substitution: Formation of substituted pyrimidine derivatives.

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

Scientific Research Applications

2-(5-Chloropyrimidin-2-yl)-1-phenylethanone has several scientific research applications:

    Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds with potential anticancer, antimicrobial, and anti-inflammatory properties.

    Biological Studies: Employed in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Material Science: Utilized in the development of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action of 2-(5-Chloropyrimidin-2-yl)-1-phenylethanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The pyrimidine ring and phenylethanone group play crucial roles in these interactions, contributing to the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    2-(5-Bromopyrimidin-2-yl)-1-phenylethanone: Similar structure with a bromine atom instead of chlorine.

    2-(5-Fluoropyrimidin-2-yl)-1-phenylethanone: Similar structure with a fluorine atom instead of chlorine.

    2-(5-Methylpyrimidin-2-yl)-1-phenylethanone: Similar structure with a methyl group instead of chlorine.

Uniqueness

2-(5-Chloropyrimidin-2-yl)-1-phenylethanone is unique due to the presence of the chlorine atom, which can influence its reactivity and biological activity. The chlorine atom can participate in specific interactions, such as hydrogen bonding and halogen bonding, which can enhance the compound’s efficacy in various applications.

Properties

CAS No.

112336-12-6

Molecular Formula

C12H9ClN2O

Molecular Weight

232.66 g/mol

IUPAC Name

2-(5-chloropyrimidin-2-yl)-1-phenylethanone

InChI

InChI=1S/C12H9ClN2O/c13-10-7-14-12(15-8-10)6-11(16)9-4-2-1-3-5-9/h1-5,7-8H,6H2

InChI Key

VJIBTSUIFDRLCI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)CC2=NC=C(C=N2)Cl

Origin of Product

United States

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